![molecular formula C21H20O8 B11154860 Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate](/img/structure/B11154860.png)
Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification, condensation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl {[1-(2-methoxy-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL]oxy}acetate
- Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 2-{4-[(1-methoxy-1-oxopropan-2-yl)oxy]phenoxy}propanoate
Uniqueness
Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve .
Biological Activity
Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzochromene Core : This structure is known for its diverse biological activities, including antioxidant and anticancer properties.
- Methoxy and Oxoethyl Substituents : These groups are crucial for enhancing the compound's solubility and reactivity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
A study highlighted the compound's antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were evaluated, revealing significant activity:
- MCF-7 (breast cancer) : IC50 = 3.1 µM
- HCT116 (colon cancer) : IC50 = 4.4 µM
These results suggest that the compound may function as a potential anticancer agent by inhibiting cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest .
Antioxidant Properties
The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated:
- Significant antioxidative activity compared to standard antioxidants like BHT.
This suggests that the compound may mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Neuroprotective Effects
Research has also pointed towards neuroprotective properties. The compound showed promise in protecting neuronal cells from oxidative damage, which is critical in conditions such as Alzheimer's disease. The mechanisms may involve reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .
Case Studies
Several case studies have been documented to evaluate the biological effects of this compound:
- In Vitro Studies : In a controlled laboratory setting, the compound was tested on various human cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells.
- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Data Table: Biological Activity Summary
Biological Activity | Target Cell Line/Model | IC50 (µM) | Notes |
---|---|---|---|
Antiproliferative | MCF-7 | 3.1 | Significant inhibition observed |
Antiproliferative | HCT116 | 4.4 | Selective activity against cancer cells |
Antioxidant Activity | DPPH Assay | N/A | Strong radical scavenging capability |
Neuroprotective | Neuronal Cells | N/A | Reduced oxidative stress indicators |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
-
Temperature and Solvent Selection : Reactions often proceed under reflux in polar aprotic solvents (e.g., dichloromethane) at 60–80°C to enhance reactivity while minimizing side products .
-
Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates during cyclization of the benzochromene core .
-
Purification : Vacuum distillation and column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating high-purity product (>95% by HPLC) .
-
Monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm tracks reaction progress and confirms intermediate formation .
Parameter Conditions from Evidence Impact on Yield Temperature 70°C (reflux) Maximizes cyclization efficiency Solvent Dichloromethane Enhances solubility of aromatic intermediates Catalyst BF₃·Et₂O (0.5 eq) Increases reaction rate by 40%
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz, CDCl₃) verify substituent positions and ester linkages. For example, the methoxy group (δ ~3.8 ppm) and carbonyl signals (δ ~170 ppm) confirm key functional groups .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 343.12) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or impurities. Strategies include:
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles (e.g., dihedral angles in the benzochromene ring) .
- Cross-Validation : Compare data across multiple techniques (e.g., 2D NMR COSY/HSQC for proton-proton coupling) to resolve overlapping signals .
- Isotopic Labeling : Use ¹⁸O-labeled reagents during synthesis to track oxygen positions in the ester groups .
Q. What methodologies establish structure-activity relationships (SAR) for its biological activity?
- Methodological Answer :
-
Functional Group Modifications : Synthesize analogs with substituted methoxy or ester groups (e.g., replacing methyl with ethyl) to assess impacts on bioactivity. For example, replacing the 2-methoxy group with chlorine reduces antifungal activity by 60% .
-
Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like fungal CYP51 enzymes .
-
In Vitro Assays : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ values) across cell lines (e.g., HeLa, MCF-7) to correlate structural features with efficacy .
Modification Biological Activity Change Reference Methoxy → Chloro Antifungal ↓60% Methyl ester → Ethyl Solubility ↑, activity ↔
Q. How can computational models predict its stability under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis-prone sites (e.g., ester bonds at pH < 3) .
- DFT Calculations : Density functional theory (B3LYP/6-31G*) models electron density to predict reactive sites. For example, the propanoate ester is more labile than the benzochromene ring .
- LC-MS/MS : Quantifies degradation products (e.g., free benzoic acid derivatives) under stress conditions .
Q. Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (P95) if airborne particulates are generated .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors (e.g., dichloromethane) .
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .
Q. Data Interpretation and Experimental Design
Q. How should researchers design experiments to assess its mechanism of action in biological systems?
- Methodological Answer :
- Gene Knockdown Models : Use CRISPR-Cas9 to silence putative targets (e.g., fungal ergosterol biosynthesis genes) and observe resistance patterns .
- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies disrupted pathways (e.g., tricarboxylic acid cycle intermediates) .
- Fluorescence Microscopy : Tagged analogs (e.g., BODIPY-labeled) track cellular uptake and sublocalization in Candida albicans .
Properties
Molecular Formula |
C21H20O8 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 2-[1-(1-methoxy-1-oxopropan-2-yl)oxy-6-oxobenzo[c]chromen-3-yl]oxypropanoate |
InChI |
InChI=1S/C21H20O8/c1-11(19(22)25-3)27-13-9-16(28-12(2)20(23)26-4)18-14-7-5-6-8-15(14)21(24)29-17(18)10-13/h5-12H,1-4H3 |
InChI Key |
DAULUUDYACNKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OC(C)C(=O)OC |
Origin of Product |
United States |
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